molecular formula C23H29NO3 B11085482 3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate

Cat. No.: B11085482
M. Wt: 367.5 g/mol
InChI Key: BICXFCUUWBJXJA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate is a structurally complex ester featuring a pyrrolidine-substituted propyl chain linked to an ethoxy(diphenyl)acetate moiety. Its synthesis likely involves palladium-catalyzed allylic amination or analogous methods, as seen in related compounds (e.g., describes Pd-catalyzed reactions with diphenylpropenyl acetates) .

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

3-pyrrolidin-1-ylpropyl 2-ethoxy-2,2-diphenylacetate

InChI

InChI=1S/C23H29NO3/c1-2-27-23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)22(25)26-19-11-18-24-16-9-10-17-24/h3-8,12-15H,2,9-11,16-19H2,1H3

InChI Key

BICXFCUUWBJXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCCN3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE typically involves the reaction of 2-ethoxy-2,2-diphenylacetic acid with 3-(1-pyrrolidinyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate serves as a crucial building block in organic synthesis. It is utilized to create novel compounds that may exhibit unique properties or biological activities. The compound's structure allows for modifications that can lead to derivatives with enhanced efficacy or selectivity in various chemical reactions.

Research indicates that this compound may possess bioactive properties, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against several cancer cell lines, including triple-negative breast cancer and melanoma .

Table 1: Cytotoxicity of Pyrrolidine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AMDA-MB-231 (Breast Cancer)155
Compound BIGR39 (Melanoma)104
Compound CPanc-1 (Pancreatic Carcinoma)203
Compound DPPC-1 (Prostate Cancer)126

Medicinal Chemistry

The compound is being explored for its potential role in drug development. Its structural features allow for interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic agents aimed at treating various diseases . Notably, compounds derived from this structure have shown promise in preclinical studies as inhibitors of specific cancer pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several derivatives based on the pyrrolidine structure, focusing on their effects on human cancer cell lines. The results indicated that certain modifications to the ethoxy-diphenylacetate moiety enhanced cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .

Case Study 2: Antioxidant Properties

In another study, the antioxidant activity of pyrrolidine derivatives was assessed using various assays. One derivative showed significantly higher antioxidant activity compared to standard antioxidants such as protocatechuic acid, suggesting potential applications in health supplements or therapeutic formulations aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy-diphenylacetate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional group similarities with several esters and ethers documented in the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (if reported) Notable Properties References
3-{2-(1-Azulyl)ethoxy}propyl acetate (6) C₁₈H₂₂O₃ 286.16 Azulyl, ethoxypropyl acetate 9% (with TMO solvent) Blue oil; EIMS m/z 286 (M⁺)
3-[3-{2-(1-Azulyl)-ethoxy}propoxy]propyl acetate (7) C₂₃H₂₈O₅ 384.39 (est.) Azulyl, extended ether chain 8% (with TMO solvent) Higher nucleophilicity of TMO
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)...]acetate C₃₃H₃₂ClN₃O₄ 602.08 (est.) Chlorophenyl, benzyl, pyrazole Not reported Crystallographic characterization

Key Observations :

  • Azulyl vs. Pyrrolidinyl Groups: The azulyl-containing compounds (6, 7) exhibit distinct electronic properties due to azulene's non-alternant aromatic structure, which differs from the pyrrolidine’s saturated amine ring. This likely affects redox behavior and UV-Vis absorption .
  • Ether Chain Length : Compound 7’s extended ether chain (vs. 6) correlates with altered nucleophilicity and reaction pathways, as seen in TMO-mediated syntheses .
  • Chlorophenyl/Benzyl Substituents : The ethyl ester in demonstrates how electron-withdrawing groups (e.g., Cl) and bulky aromatic systems influence crystallinity and stability .
Physical and Spectral Properties
  • Mass Spectrometry : The azulyl-containing compound 6 exhibits a molecular ion peak at m/z 286 (EIMS), whereas the target compound’s higher molecular weight (est. >350) would result in distinct fragmentation patterns .
  • State and Stability : Compound 6 is reported as a blue oil, contrasting with crystalline derivatives like the chlorophenyl-containing ester in . The target compound’s physical state (liquid vs. solid) remains unconfirmed but could be inferred from its substituent flexibility .

Biological Activity

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a pyrrolidine ring linked to a propyl chain and an ethoxy(diphenyl)acetate moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. In particular, the inhibition of cyclooxygenase (COX) enzymes is a significant mechanism through which these compounds exert their effects.

Inhibition of COX Enzymes

A review on related compounds demonstrated that several derivatives exhibited notable inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:

CompoundTargetIC50 (μM)
3bCOX-119.45 ± 0.07
4bCOX-126.04 ± 0.36
3aCOX-242.1 ± 0.30
4dCOX-223.8 ± 0.20

These results indicate that modifications to the structural framework can significantly enhance anti-inflammatory potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. The presence of electron-donating groups has been shown to enhance anti-inflammatory activity, as they stabilize the transition state during enzyme inhibition.

Key Findings from SAR Studies

  • Electron-Donating Substituents : Compounds with substituents like pyridine on the pyrimidine skeleton showed increased potency against COX enzymes.
  • Hydrophobic Interactions : The ethoxy and diphenyl groups contribute to hydrophobic interactions, enhancing binding affinity to target proteins.
  • Steric Factors : The size and orientation of substituents can affect the accessibility of the active site on COX enzymes, influencing inhibitory activity.

Case Studies

Several case studies provide insights into the biological effects of similar compounds:

  • Neuroprotection : Research on related pyrrolidine derivatives has indicated neuroprotective properties against excitotoxicity in neuronal models, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Activity : Some derivatives have shown promising anticancer effects through apoptosis induction in cancer cell lines, indicating a broader therapeutic potential beyond anti-inflammatory uses .
  • Antimicrobial Properties : Other studies have reported antimicrobial activities against resistant strains, showcasing versatility in pharmacological applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate?

  • Methodological Answer : A multi-step approach is typically employed. Begin with esterification of diphenylacetic acid using ethanol, followed by introducing the pyrrolidine moiety via nucleophilic substitution. For example, analogous syntheses use sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloroethane (DCE) for reductive amination, as seen in similar tertiary amine derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised to isolate intermediates.

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm ester and pyrrolidine group integration (e.g., δ ~1.5–2.5 ppm for pyrrolidine protons) .
  • HPLC : Purity assessment (>98% by reversed-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319, H335 warnings) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P264 precautions) .
  • Spill Management : Absorb spills with sand/vermiculite, dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer : Apply a factorial design to test variables:

  • Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DCE vs. THF).

  • Response Surface Methodology (RSM) : Model interactions to identify optimal conditions (e.g., 60°C, 10 mol% catalyst in DCE) .

  • Validation : Replicate central points to confirm reproducibility (e.g., ±2% yield deviation).

    FactorLevels TestedOptimal Value
    Temperature40°C, 60°C, 80°C60°C
    Catalyst Loading5%, 10%, 15%10%
    SolventDCE, THFDCE

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., restricted rotation of the ethoxy group) .
  • 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and assign quaternary carbons.
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian 16) .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and activation barriers .
  • Solvent Effects : Apply implicit solvent models (e.g., PCM) to simulate polarity impacts on reaction kinetics.
  • Machine Learning : Train models on analogous compounds to predict regioselectivity in ester hydrolysis .

Safety and Environmental Considerations

Q. How to assess the compound’s environmental impact during disposal?

  • Methodological Answer :

  • Biodegradability Testing : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in aqueous systems .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀ determination) .
  • Waste Treatment : Incinerate in EPA-approved facilities with scrubbers to neutralize acidic byproducts .

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